molecular formula C8H13NO2S B12574837 S-Penta-2,4-dien-1-yl-L-cysteine CAS No. 194671-09-5

S-Penta-2,4-dien-1-yl-L-cysteine

Cat. No.: B12574837
CAS No.: 194671-09-5
M. Wt: 187.26 g/mol
InChI Key: XUQPQCANQONWAF-ZETCQYMHSA-N
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Description

S-Penta-2,4-dien-1-yl-L-cysteine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a penta-2,4-dienyl group attached to the sulfur atom of L-cysteine, an amino acid known for its role in protein synthesis and metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Penta-2,4-dien-1-yl-L-cysteine typically involves the reaction of L-cysteine with penta-2,4-dienyl halides under basic conditions. The reaction is carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

S-Penta-2,4-dien-1-yl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds in the penta-2,4-dienyl group to single bonds.

    Substitution: The penta-2,4-dienyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the penta-2,4-dienyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Penta-2,4-dien-1-yl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Mechanism of Action

The mechanism by which S-Penta-2,4-dien-1-yl-L-cysteine exerts its effects involves its interaction with various molecular targets. The penta-2,4-dienyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins through its sulfur atom, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    S-Allyl-L-cysteine: Known for its presence in garlic and its antioxidant properties.

    S-Methyl-L-cysteine: Found in various plants and studied for its potential health benefits.

    S-Propyl-L-cysteine: Another sulfur-containing amino acid derivative with biological activity.

Uniqueness

S-Penta-2,4-dien-1-yl-L-cysteine is unique due to the presence of the penta-2,4-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to other sulfur-containing amino acid derivatives.

Properties

CAS No.

194671-09-5

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

(2R)-2-amino-3-penta-2,4-dienylsulfanylpropanoic acid

InChI

InChI=1S/C8H13NO2S/c1-2-3-4-5-12-6-7(9)8(10)11/h2-4,7H,1,5-6,9H2,(H,10,11)/t7-/m0/s1

InChI Key

XUQPQCANQONWAF-ZETCQYMHSA-N

Isomeric SMILES

C=CC=CCSC[C@@H](C(=O)O)N

Canonical SMILES

C=CC=CCSCC(C(=O)O)N

Origin of Product

United States

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